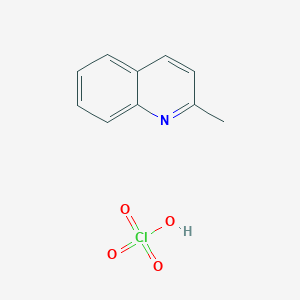
2-methylquinoline; perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylquinoline; perchloric acid is a chemical compound with the molecular formula C10H10ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
The synthesis of 2-methylquinoline; perchloric acid typically involves the reaction of 2-methylquinoline with perchloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
化学反応の分析
2-methylquinoline; perchloric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-methylquinoline; perchloric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methylquinoline; perchloric acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-methylquinoline; perchloric acid can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a similar structure but lacks the methyl and perchlorate groups.
2-Methylquinoline: A derivative with only the methyl group, lacking the perchlorate group.
Quinoline derivatives: Various other derivatives with different substituents, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
2-Methylquinoline, particularly when combined with perchloric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of quinoline, a well-known scaffold in drug development, especially for its anticancer and antimicrobial properties. This article explores the biological activity of 2-methylquinoline; perchloric acid, focusing on its mechanisms of action, efficacy against various cell lines, and related case studies.
2-Methylquinoline is an aromatic heterocyclic compound characterized by a quinoline ring with a methyl group at the second position. The addition of perchloric acid enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that quinoline derivatives can inhibit specific enzymes and modulate cellular pathways associated with cancer and infectious diseases.
Biological Activity Overview
Research indicates that 2-methylquinoline derivatives exhibit significant biological activities, including:
- Anticancer Activity : Various studies have demonstrated the cytotoxic effects of quinoline derivatives against cancer cell lines. For instance, compounds similar to 2-methylquinoline have shown promising results against ovarian carcinoma cells (A2780) and breast cancer cells (MCF-7) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains .
Anticancer Activity
A study focused on the synthesis and evaluation of quinoline analogs found that certain derivatives exhibited strong inhibitory effects on MRP2 (multidrug resistance protein 2), which is crucial for overcoming drug resistance in cancer therapy. Notably, compound 6d showed superior MRP2 inhibition compared to ketoprofen .
In another investigation, derivatives of 2-methylquinoline were tested against MCF-7 cells, revealing significant antiproliferative action with IC50 values lower than that of the standard drug Doxorubicin . These findings suggest that modifications to the quinoline structure can enhance anticancer efficacy.
Antimicrobial Activity
Research into the antimicrobial properties of 2-methylquinoline has indicated effectiveness against various pathogens. For instance, studies highlighted its potential as an antimicrobial agent, although specific data on its efficacy against particular strains remain limited .
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-methylquinoline;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClHO4/c1-8-6-7-9-4-2-3-5-10(9)11-8;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTPDXOYYXHYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














